4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate
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Description
Molecular Structure Analysis
While the exact molecular structure of “4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate” is not available, we can infer some information from related compounds. For instance, “4-(Benzyloxy)phenol” has a molecular weight of 200.23 and a linear formula of C6H5CH2OC6H4OH . Another related compound, “2-((4-Phenylmethoxyphenyl)methylamino)ethanamide”, has a molecular weight of 270.33 .Scientific Research Applications
Phase-Transfer Catalysis
A study on the catalytic activity of anionic phase-transfer catalysts in azo coupling reactions highlighted the relationship between structure and catalytic performance, indicating the potential use of sulfonate compounds in facilitating chemical transformations (Iwamoto et al., 1993).
Polymer Solar Cells
In the field of renewable energy, functional group addition to phenyl-C61-butyric acid methyl ester derivatives demonstrated enhanced photovoltaic performance in polymer solar cells, showcasing the role of modified benzenesulfonates in improving energy conversion efficiency (Jin et al., 2016).
Organogels and Mesophases
Research on phenanthroline ligands and their copper complexes revealed their capability to tune organogels and mesophases through inter- and intramolecular hydrogen bonds, indicating potential applications in the design of new materials with specific thermal and structural properties (Ziessel et al., 2004).
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 2,3,4-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4S/c1-16-9-14-22(18(3)17(16)2)27(23,24)26-21-12-10-20(11-13-21)25-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNKCMAMSIIJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylmethoxy)phenyl 2,3,4-trimethylbenzenesulfonate |
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